![molecular formula C9H8N2O4S2 B13801314 2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid CAS No. 73623-12-8](/img/structure/B13801314.png)
2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic acid is an organic compound with the molecular formula C₉H₈N₂O₄S₂ It is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid typically involves the reaction of 3-nitroaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Similar in structure but lacks the carbamothioyl and sulfanyl groups.
4-Nitrophenylacetic acid: Similar nitrophenyl group but different positional isomer.
Phenylacetic acid: Lacks the nitro and carbamothioyl groups.
Uniqueness
2-[(3-Nitrophenyl)carbamothioylsulfanyl]acetic acid is unique due to the presence of both the nitrophenyl and carbamothioylsulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
73623-12-8 |
|---|---|
Molecular Formula |
C9H8N2O4S2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-17-9(16)10-6-2-1-3-7(4-6)11(14)15/h1-4H,5H2,(H,10,16)(H,12,13) |
InChI Key |
KGUPONUIXXUQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


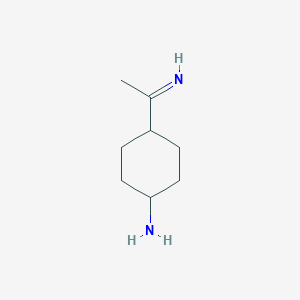
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
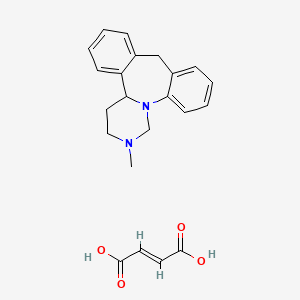
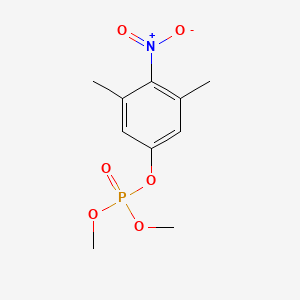
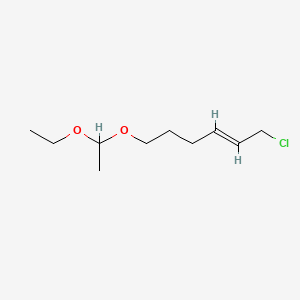
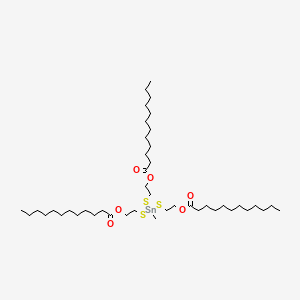

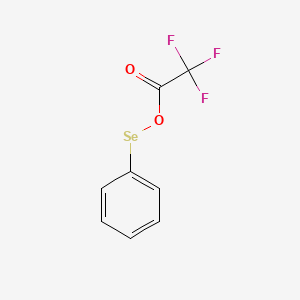
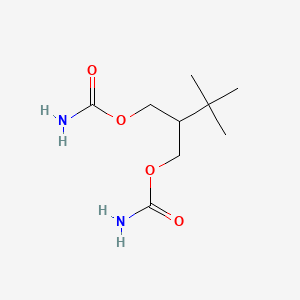
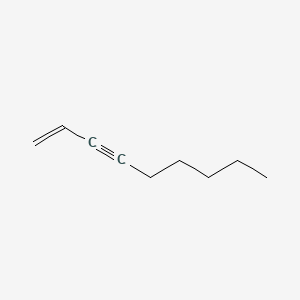
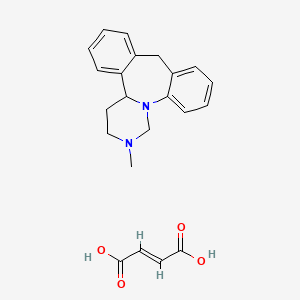
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)

